molecular formula C14H14F3N5O B2386540 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2197828-15-0

6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2386540
CAS No.: 2197828-15-0
M. Wt: 325.295
InChI Key: TVMZWIUBTGUKOX-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a trifluoromethyl-substituted pyrimidine ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl-Pyrimidine Ring: This can be achieved through nucleophilic substitution reactions where a trifluoromethyl group is introduced to a pyrimidine ring, followed by coupling with the pyridazinone core.

    Azetidine Ring Formation: The azetidine moiety is often introduced via cyclization reactions involving appropriate amine precursors and halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., solvents like dichloromethane, temperatures ranging from -78°C to room temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group and the azetidine moiety can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyridazinone core may interact with active sites, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one: shares similarities with other pyridazinone derivatives and trifluoromethyl-substituted compounds.

    Pyridazinone Derivatives: These compounds often exhibit similar biological activities and can be used in similar applications.

    Trifluoromethyl-Substituted Compounds: The trifluoromethyl group is known for enhancing metabolic stability and binding affinity, making these compounds valuable in drug development.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

6-methyl-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O/c1-9-2-3-13(23)22(20-9)7-10-5-21(6-10)12-4-11(14(15,16)17)18-8-19-12/h2-4,8,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMZWIUBTGUKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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